3-chloro-4-({(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl}sulfonyl)benzamide
Overview
Description
KB-74935 is a synthetic organic compound known for its role as an enzyme inhibitor and a mineralocorticoid receptor antagonist. It is used in scientific research for its potential therapeutic applications in treating cholesterol, hypolipidemia, neurological disorders, and Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KB-74935 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorinated Phenyl Group: The fluorinated phenyl group is introduced via a nucleophilic substitution reaction.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction using sulfonyl chloride.
Final Assembly: The final compound is assembled by coupling the intermediate products under controlled conditions
Industrial Production Methods
Industrial production of KB-74935 follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the reactions.
Purification: The product is purified using techniques such as crystallization, distillation, and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
KB-74935 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of KB-74935 with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
KB-74935 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and receptor antagonism.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic applications in treating cholesterol, hypolipidemia, neurological disorders, and Alzheimer’s disease.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
KB-74935 exerts its effects by inhibiting specific enzymes and antagonizing mineralocorticoid receptors. The molecular targets include:
Enzyme Inhibition: KB-74935 inhibits enzymes involved in cholesterol and lipid metabolism.
Receptor Antagonism: It blocks mineralocorticoid receptors, preventing the binding of natural ligands and modulating receptor activity
Comparison with Similar Compounds
Similar Compounds
Spironolactone: Another mineralocorticoid receptor antagonist used in treating similar conditions.
Eplerenone: A selective mineralocorticoid receptor antagonist with fewer side effects.
Finerenone: A non-steroidal mineralocorticoid receptor antagonist with improved selectivity
Uniqueness of KB-74935
KB-74935 is unique due to its dual role as an enzyme inhibitor and a mineralocorticoid receptor antagonist. This dual functionality makes it a valuable compound for studying the interplay between enzyme inhibition and receptor antagonism in various biological processes .
Properties
IUPAC Name |
3-chloro-4-[(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl]sulfonylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF4N3O3S/c1-11-10-26(16-4-3-13(21)9-14(16)19(22,23)24)6-7-27(11)31(29,30)17-5-2-12(18(25)28)8-15(17)20/h2-5,8-9,11H,6-7,10H2,1H3,(H2,25,28)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWNFYWEMXUREB-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=C(C=C(C=C2)C(=O)N)Cl)C3=C(C=C(C=C3)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1S(=O)(=O)C2=C(C=C(C=C2)C(=O)N)Cl)C3=C(C=C(C=C3)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF4N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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